3,4,10,11-tetramethyl-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene
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Overview
Description
2,3,4,5-Tetramethyl-7H-thieno[3’,2’:3,4]cyclopenta[1,2-b]thiophene is a heterocyclic compound with a unique structure that includes a fused thiophene and cyclopentane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetramethyl-7H-thieno[3’,2’:3,4]cyclopenta[1,2-b]thiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of thiophene derivatives and cyclopentadiene in the presence of a catalyst to facilitate the cyclization reaction . The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetramethyl-7H-thieno[3’,2’:3,4]cyclopenta[1,2-b]thiophene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents; reactions often require acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .
Scientific Research Applications
2,3,4,5-Tetramethyl-7H-thieno[3’,2’:3,4]cyclopenta[1,2-b]thiophene has several scientific research applications:
Organic Electronics: This compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Medicinal Chemistry:
Materials Science: The compound is explored for its use in the fabrication of advanced materials with specific electronic and optical properties
Properties
Molecular Formula |
C13H14S2 |
---|---|
Molecular Weight |
234.4g/mol |
IUPAC Name |
3,4,10,11-tetramethyl-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene |
InChI |
InChI=1S/C13H14S2/c1-6-8(3)14-10-5-11-13(12(6)10)7(2)9(4)15-11/h5H2,1-4H3 |
InChI Key |
PBEARLLTJDJEJP-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C3=C(C2)SC(=C3C)C)C |
Canonical SMILES |
CC1=C(SC2=C1C3=C(C2)SC(=C3C)C)C |
Origin of Product |
United States |
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